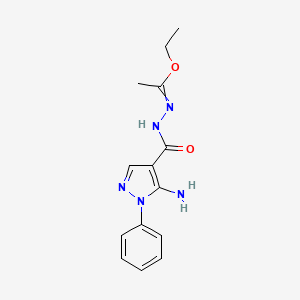

ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the amino group and the phenyl ring in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate typically involves the reaction of ethyl 5-amino-1-phenylpyrazole-4-carboxylate with hydrazine derivatives. One common method is the condensation reaction between ethyl 5-amino-1-phenylpyrazole-4-carboxylate and ethanehydrazonate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds.

Scientific Research Applications

Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate can be compared with other similar compounds, such as:

5-Amino-1-phenylpyrazole-4-carboxylate: This compound shares a similar pyrazole core but lacks the ethanehydrazonate moiety.

5-Amino-3-phenylisoxazole: Another heterocyclic compound with a similar amino and phenyl substitution pattern but different ring structure.

Ethyl 1-phenyl-3-(2-pyridyl)pyrazole-4-carboxylate: A related pyrazole derivative with different substituents on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate is a synthetic compound belonging to the hydrazone class, characterized by its unique structural features that include a pyrazole ring. This compound has garnered attention for its diverse biological activities, making it a subject of interest in pharmacological research. The following article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.

Molecular Characteristics

- Molecular Formula : C14H17N5O2

- Molecular Weight : 287.32 g/mol

- CAS Number : 99347-10-1

The compound features a hydrazone functional group (-C=N-NH2) and an amino group, which contribute to its biological reactivity and potential pharmacological applications .

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings, such as this compound, exhibit significant antimicrobial activity. For instance, related pyrazole derivatives have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria:

| Compound Name | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Staphylococcus aureus | 7.81–62.5 μg/ml |

| N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Escherichia coli | 250–1000 μg/ml |

| N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Haemophilus influenzae | <62.5 μg/ml |

These results suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other active pyrazole derivatives .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of pyrazole derivatives on eukaryotic cells have demonstrated that many of these compounds, including those structurally related to this compound, exhibit low toxicity:

| Compound Name | Concentration (μg/ml) | % Cell Viability |

|---|---|---|

| Ethyl N-(5-amino-1-phenylyl)-carbonyl derivative | 200 | 100% |

| Ethyl N-(5-amino-1-phenylyl)-carbonyl derivative | 278.8 | EC50 = 50% |

The absence of significant cytotoxic effects at concentrations exerting antimicrobial activity indicates a favorable therapeutic index for potential applications in medicine .

The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or interference with metabolic pathways. The presence of the hydrazone linkage and amino group is believed to enhance its reactivity and ability to form complexes with target biomolecules .

Study on Antimicrobial Efficacy

A study conducted by Pitucha et al. (2010) explored the efficacy of various pyrazole derivatives against clinical isolates of Haemophilus influenzae. The results indicated that certain derivatives exhibited potent inhibitory effects on both planktonic and biofilm-forming cells, suggesting that ethyl N-(5-amino-1-phenylyl)-carbonyl derivatives might similarly influence biofilm formation in pathogenic bacteria .

Evaluation of Toxicity

In another investigation focusing on the cytotoxicity of pyrazole derivatives, it was found that many compounds displayed minimal toxicity at concentrations effective against bacterial strains. This reinforces the potential for developing pyrazole-based therapeutics with reduced side effects .

Properties

Molecular Formula |

C14H17N5O2 |

|---|---|

Molecular Weight |

287.32 g/mol |

IUPAC Name |

ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate |

InChI |

InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20) |

InChI Key |

LCGQSAQHSIXDBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.